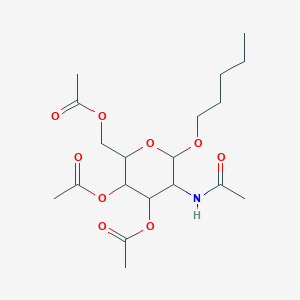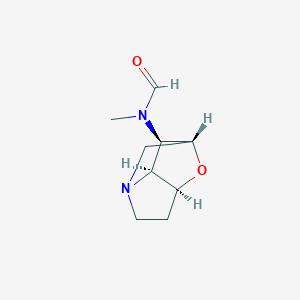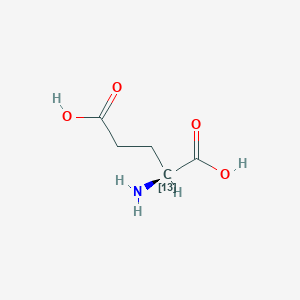
3,6-dimethylaminodibenzopyridonium Edetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dimethylaminodibenzopyridonium edetate (DMDBDP-EDTA) is a chelating agent that has been widely used in scientific research for its ability to selectively bind to heavy metal ions. This compound is synthesized through a multi-step process and has been shown to have a variety of applications in biochemical and physiological research.
Mechanism of Action
3,6-dimethylaminodibenzopyridonium Edetate binds to metal ions through a process known as chelation. This involves the formation of a complex between the this compound molecule and the metal ion, which effectively removes the metal ion from solution. The resulting complex is stable and can be easily analyzed using a variety of techniques.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to selectively bind to heavy metal ions and remove them from solution. This compound has also been shown to have low toxicity and is relatively stable under a variety of conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,6-dimethylaminodibenzopyridonium Edetate is its ability to selectively bind to heavy metal ions, which makes it useful in a variety of research applications. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its tendency to form complexes with other metal ions.
Future Directions
There are a number of potential future directions for research involving 3,6-dimethylaminodibenzopyridonium Edetate. One area of interest is the development of new metal-based drugs that utilize the chelating properties of this compound. Another area of interest is the use of this compound in the development of new analytical techniques for the detection and quantification of heavy metal ions in environmental and biological samples. Finally, there is potential for the development of new synthetic methods for this compound that could improve its properties and increase its utility in research applications.
Synthesis Methods
3,6-dimethylaminodibenzopyridonium Edetate is synthesized through a multi-step process that involves the reaction of 3,6-dimethylaminodibenzopyridine with ethylenediaminetetraacetic acid (EDTA). The resulting compound is then purified through a series of chromatographic techniques to obtain the final product.
Scientific Research Applications
3,6-dimethylaminodibenzopyridonium Edetate has been used in a variety of scientific research applications, including the analysis of heavy metal ions in environmental samples, the study of metal ion transport in living systems, and the development of new metal-based drugs. This compound has also been used as a tool for the detection and quantification of metal ions in biological samples.
properties
CAS RN |
143578-51-2 |
|---|---|
Molecular Formula |
C70H72I4N6O12 |
Molecular Weight |
1697 g/mol |
IUPAC Name |
amino-(3,6-dimethylbenzo[c]chromen-6-yl)iodanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/4C15H15INO.C10H16N2O8/c4*1-10-7-8-12-11-5-3-4-6-13(11)15(2,16-17)18-14(12)9-10;13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h4*3-9H,17H2,1-2H3;1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/q4*+1;/p-4 |
InChI Key |
RTQGVSYTQOTTOI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
synonyms |
3,6-dimethylaminodibenzopyridonium edetate IHC 72 IHC-72 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)



